2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
Descripción general
Descripción
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a chemical compound that features an imidazole ring substituted with a trifluoromethyl group and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves the formation of the imidazole ring followed by the introduction of the trifluoromethyl group and the aniline moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates. The aniline moiety is then attached through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and electrophilic reagents for aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.
Aplicaciones Científicas De Investigación
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-imidazol-1-yl)-4-(trifluoromethyl)aniline
- 2-(1H-imidazol-1-yl)-6-(trifluoromethyl)aniline
- 2-(1H-imidazol-1-yl)-5-(difluoromethyl)aniline
Uniqueness
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group and the aniline moiety, which can influence its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design and material science applications.
Actividad Biológica
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
The compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can effectively disrupt the signaling pathways that contribute to cancer cell survival.
Anticancer Activity
Recent studies have demonstrated the anticancer efficacy of this compound through various in vitro assays:
- Cell Proliferation Inhibition : The compound showed significant inhibitory effects against several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating potent activity.
Table 1: IC50 Values Against Various Cancer Cell Lines
Cell Line | IC50 (µM) |
---|---|
K562 | 2.27 |
HL-60 | 1.42 |
MCF-7 | 4.56 |
HeLa | 3.12 |
HepG2 | 5.67 |
A549 | 6.34 |
These findings suggest that the compound is particularly effective against hematological malignancies.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is believed to enhance the hydrophobic interactions with the target proteins, thereby increasing the binding affinity and specificity of the compound for its targets. The imidazole ring contributes to the overall stability and activity profile of the molecule.
Table 2: SAR Analysis of Related Compounds
Compound ID | Structure Description | IC50 (µM) | Comments |
---|---|---|---|
Compound 7 | Contains two chlorine atoms | 2.27 | High activity against K562 |
Compound 10 | Includes trifluoromethyl aniline | 3.12 | Moderate activity in multiple lines |
Compound 14 | Methoxy and chlorine substitution | 4.56 | Significant renal carcinoma activity |
Case Studies
A notable study evaluated the effectiveness of this compound in combination with other therapeutic agents. In this study, the compound was administered alongside established tyrosine kinase inhibitors like imatinib and nilotinib. The results indicated a synergistic effect , enhancing overall therapeutic outcomes in resistant cancer models.
Case Study Summary
- Study Title : Synergistic Effects of Tyrosine Kinase Inhibitors
- Objective : To evaluate combined efficacy against resistant cancer cell lines.
- Findings : Enhanced inhibition observed when combined with nilotinib; IC50 decreased by approximately 30% compared to monotherapy.
Propiedades
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJZLLRDTWHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406564 | |
Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
380389-67-3 | |
Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.